molecular formula C36H58O9 B8057100 Ecliptasaponin A

Ecliptasaponin A

Numéro de catalogue: B8057100
Poids moléculaire: 634.8 g/mol
Clé InChI: WYDPEADEZMZKNM-SMJDYCQISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ecliptasaponin A is a complex organic compound known for its significant biological activities. This compound is a derivative of oleanolic acid, a naturally occurring triterpenoid found in various plants. The presence of the beta-D-glucopyranosyloxy group enhances its solubility and bioavailability, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ecliptasaponin A typically involves multiple steps, starting from oleanolic acid. The key steps include:

    Hydroxylation: The hydroxyl group at the 16-alpha position is introduced via selective hydroxylation reactions, using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is advantageous due to its cost-effectiveness and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

Ecliptasaponin A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of alkyl or acyl groups.

Applications De Recherche Scientifique

Chemistry

In chemistry, Ecliptasaponin A is used as a precursor for synthesizing various bioactive molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as an anti-inflammatory and antioxidant agent. Its ability to modulate various biological pathways makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential in treating diseases such as cancer, diabetes, and cardiovascular disorders. Its bioavailability and efficacy in targeting specific molecular pathways are of particular interest.

Industry

In the industrial sector, this compound is used in the formulation of cosmetics and nutraceuticals. Its antioxidant properties make it a valuable ingredient in skincare products.

Mécanisme D'action

The mechanism of action of Ecliptasaponin A involves its interaction with various molecular targets, including enzymes and receptors. It modulates signaling pathways such as the NF-kB pathway, leading to anti-inflammatory effects. Additionally, it acts as an antioxidant by scavenging free radicals and reducing oxidative stress.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Oleanolic Acid: The parent compound, known for its anti-inflammatory and hepatoprotective properties.

    Ursolic Acid: A similar triterpenoid with comparable biological activities.

    Betulinic Acid: Another triterpenoid with anticancer and antiviral properties.

Uniqueness

Ecliptasaponin A is unique due to the presence of the beta-D-glucopyranosyloxy group, which enhances its solubility and bioavailability. This modification allows for better absorption and efficacy in biological systems compared to its analogs.

Activité Biologique

Ecliptasaponin A (ESA) is a pentacyclic triterpenoid saponin derived from the traditional medicinal herb Eclipta prostrata (Linn.). This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. This article explores the biological activity of ESA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Anti-Inflammatory Activity

Research indicates that ESA exerts significant anti-inflammatory effects, particularly in the context of acute myocardial infarction (AMI). A study demonstrated that ESA treatment reduced myocardial infarct size, decreased apoptosis in myocardial cells, and inhibited inflammatory cell infiltration. The underlying mechanism involves the inhibition of the HMGB1/TLR4/NF-κB signaling pathway, leading to decreased levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α .

Anti-Cancer Properties

ESA has shown promising results as an anti-cancer agent, particularly against non-small cell lung cancer (NSCLC). It induces apoptosis in cancer cells through the activation of the ASK1/JNK signaling pathway and promotes autophagy. Studies have reported that ESA treatment leads to cell shrinkage, nuclear condensation, and increased expression of apoptotic markers such as cleaved caspase-3. Furthermore, it alters autophagy-related proteins like Beclin-1 and P62/SQSTM1, indicating its role in regulating both apoptosis and autophagy in cancer cells .

Table 1: Summary of Biological Activities of this compound

Activity Mechanism Target Cells/Conditions References
Anti-inflammatoryInhibition of HMGB1/TLR4/NF-κB pathwayMyocardial cells in AMI
Induction of ApoptosisActivation of ASK1/JNK pathwayHuman lung cancer cells (H460, H1975)
Autophagy PromotionRegulation of autophagy-related proteinsHuman lung cancer cells

Case Study 1: Cardiac Protection

In a controlled experiment involving animal models of AMI, ESA was administered prior to inducing ischemia. The results indicated a significant reduction in myocardial damage and inflammation. Histological analysis showed decreased necrosis and improved cardiac function post-treatment. These findings highlight ESA's potential as a therapeutic agent for protecting cardiac tissue during ischemic events .

Case Study 2: Lung Cancer Treatment

In vitro studies on NSCLC cell lines demonstrated that ESA treatment led to a marked decrease in cell viability and increased apoptotic activity. The combination of ESA with specific inhibitors for ASK1 and JNK resulted in reduced apoptotic events, suggesting that these pathways are critical for ESA's anti-cancer effects. This positions ESA as a promising candidate for further development in cancer therapies .

Propriétés

IUPAC Name

(4aR,5R,6aR,6aS,6bR,10S,12aR,14bR)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43)/t20-,21-,22?,23-,24-,25+,26-,27+,28-,29+,33+,34-,35-,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDPEADEZMZKNM-SMJDYCQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78285-90-2
Record name (3beta,16alpha)-3-(beta-D-Glucopyranosyloxy)-16-hydroxyolean-12-en-28-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078285902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.